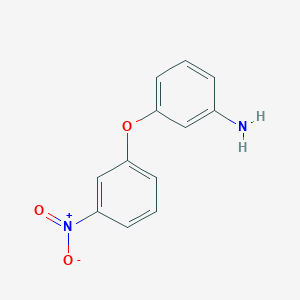

3-(3-Nitrophenoxy)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

3-(3-nitrophenoxy)aniline |

InChI |

InChI=1S/C12H10N2O3/c13-9-3-1-5-11(7-9)17-12-6-2-4-10(8-12)14(15)16/h1-8H,13H2 |

InChI Key |

OAMWOWUHPSHJRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Dossier on 3-(3-Nitrophenoxy)aniline and Related Isomers

A comprehensive review of the available chemical data for 3-(3-Nitrophenoxy)aniline and its structural isomers, prepared for researchers, scientists, and drug development professionals.

Initial Assessment: Extensive searches for "this compound" have yielded no direct results for a compound with this specific name and substitution pattern. This suggests that the compound may be novel, not widely studied, or referenced under a different nomenclature. However, significant data is available for its structural isomers, namely 2-(3-Nitrophenoxy)aniline and 3-(4-Nitrophenoxy)aniline hydrochloride , as well as the related compound 3-Nitroaniline . This document provides a detailed summary of the available information on these related molecules to serve as a valuable resource for research and development in this chemical space.

Section 1: Chemical Identity and Properties

A comparative summary of the key chemical identifiers and properties for the identified isomers and related compounds is presented below.

| Property | 2-(3-Nitrophenoxy)aniline | 3-(4-Nitrophenoxy)aniline hydrochloride | 3-Nitroaniline |

| Molecular Formula | C₁₂H₁₀N₂O₃[1] | C₁₂H₁₁ClN₂O₃[2] | C₆H₆N₂O₂[3][4] |

| Molecular Weight | 230.22 g/mol [1] | 266.68 g/mol [2] | 138.12 g/mol [3] |

| CAS Number | Not explicitly found | 19157-81-4[2] | 99-09-2[3] |

| Appearance | Crystalline solid | - | Yellow solid[4] |

| Melting Point | - | 196 °C[2] | 111-114 °C |

| Boiling Point | - | - | 306 °C[4] |

| Solubility | Moderately soluble in organic solvents like ethanol and dimethyl sulfoxide. | - | Soluble in water (0.1 g/100 ml at 20°C).[5] |

| SMILES | C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)--INVALID-LINK--[O-][1] | C1=CC(=CC(=C1)OC2=CC=C(C=C2)--INVALID-LINK--[O-])N.Cl[2] | Nc1cccc(c1)--INVALID-LINK--=[O-] |

| InChI | InChI=1S/C12H10N2O3/c13-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)14(15)16/h1-8H,13H2[1] | - | 1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2 |

| InChI Key | CXFJBLOZQBCZTP-UHFFFAOYSA-N[1] | - | XJCVRTZCHMZPBD-UHFFFAOYSA-N |

Section 2: Synthesis and Reactivity

2-(3-Nitrophenoxy)aniline: The synthesis of this isomer typically involves a nucleophilic aromatic substitution (NAS) reaction.[1] A common approach employs the reaction of 2-chloronitrobenzene with 3-nitrophenol under basic conditions. The electron-withdrawing effect of the ortho-positioned nitro group on 2-chloronitrobenzene activates the chlorine atom for displacement by the phenoxide ion of 3-nitrophenol.[1]

Another described synthetic route involves a multi-step process:

-

Nitration of Phenol: Phenol is nitrated to produce 3-nitrophenol.

-

Etherification: The resulting 3-nitrophenol is reacted with a suitable alkylating agent to form a nitrophenoxy ether.

-

Amination: The nitrophenoxy ether undergoes amination to yield 2-(3-Nitrophenoxy)aniline.[1]

3-Nitroaniline: This compound is commercially produced by the reduction of 1,3-dinitrobenzene.[4] A laboratory-scale synthesis involves the selective reduction of one nitro group of 1,3-dinitrobenzene using sodium hydrogen sulfide.[6]

The reactivity of these compounds is largely dictated by the aniline and nitrophenoxy moieties. The amino group can undergo typical reactions of aromatic amines, while the nitro group can be reduced to an amino group, offering a route to diamino compounds. The aromatic rings are susceptible to electrophilic substitution, with the positions of substitution directed by the existing functional groups.

Section 3: Experimental Protocols and Visualization

Due to the absence of specific experimental data for this compound, this section provides a generalized workflow for the synthesis of its isomer, 2-(3-Nitrophenoxy)aniline, based on the literature.[1]

Caption: Generalized synthesis workflow for 2-(3-Nitrophenoxy)aniline.

Section 4: Potential Applications and Biological Relevance

While no specific biological activities have been reported for the target compound, aniline and nitroaromatic compounds are important pharmacophores in drug discovery. Aniline derivatives are known to possess a wide range of biological activities. The presence of the nitrophenoxy moiety could modulate these activities and introduce new pharmacological properties. For instance, 2-(3-Nitrophenoxy)aniline is of interest in medicinal chemistry and materials science.[1]

Section 5: Safety and Handling

Detailed safety information for this compound is unavailable. However, based on the data for related compounds, it should be handled with caution. 3-Nitroaniline is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[4] The hydrochloride salt of 3-(4-Nitrophenoxy)aniline is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2] It is recommended to handle these types of compounds in a well-ventilated area, using appropriate personal protective equipment, including gloves and eye protection.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information on related compounds is provided as a potential reference in the absence of data for this compound. Any experimental work should be conducted with appropriate safety precautions and after consulting detailed safety data sheets for the specific chemicals involved.

References

- 1. Buy 2-(3-Nitrophenoxy)aniline (EVT-13279886) [evitachem.com]

- 2. 3-(4-Nitrophenoxy)aniline hydrochloride | 19157-81-4 | UAA15781 [biosynth.com]

- 3. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 5. 3-Nitroaniline, 98% | Fisher Scientific [fishersci.ca]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(3-Nitrophenoxy)aniline

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical characteristics of 3-(3-Nitrophenoxy)aniline. Due to the limited availability of experimental data for this specific molecule, this document also includes data for the structurally related compound, 3-Nitroaniline, to provide valuable context and comparative insights. This guide is intended to support research, discovery, and development activities where this chemical scaffold is of interest.

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₀N₂O₃[1]

-

Molecular Weight: 230.22 g/mol [1]

-

Canonical SMILES: C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)--INVALID-LINK--[O-][1]

-

InChI Key: CXFJBLOZQBCZTP-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 1: Physicochemical Data for 3-Nitroaniline

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | [2][3] |

| Molecular Weight | 138.126 g/mol | [2][3] |

| Melting Point | 111-114 °C | [3][4] |

| Boiling Point | 306 °C | [3] |

| Water Solubility | 1,200 mg/L at 24 °C | [2] |

| pKa | 2.47 | [3] |

| Vapor Pressure | 1 mmHg at 119 °C | [4] |

Synthesis and Characterization

The synthesis of phenoxy aniline derivatives often involves nucleophilic aromatic substitution or etherification reactions. A plausible synthetic route for a related isomer, 2-(3-Nitrophenoxy)aniline, involves the nitration of phenol followed by etherification and amination.[1]

General Synthetic Approach:

A common method for synthesizing similar compounds is through nucleophilic aromatic substitution, where an electron-deficient aryl halide reacts with a phenoxide nucleophile. For instance, the synthesis of 2-(3-nitrophenoxy)aniline can be achieved by reacting 2-chloronitrobenzene with 3-nitrophenol under basic conditions.[1] The nitro group's electron-withdrawing nature activates the halogen for displacement.[1]

Experimental Protocols

The determination of physicochemical properties is crucial for drug development and research. Below are detailed methodologies for key experiments.

4.1. Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP or Log Kow) is a measure of a compound's lipophilicity and is a critical parameter in drug design.

-

Shake-Flask Method (OECD Guideline 107):

-

Preparation of Solutions: Prepare a stock solution of the test substance in n-octanol that is pre-saturated with water. Also, prepare a volume of water pre-saturated with n-octanol.

-

Partitioning: A known volume of the n-octanol solution is mixed with a known volume of the aqueous phase in a separatory funnel. The typical volume ratio is 1:1, but can be adjusted based on the expected LogP.

-

Equilibration: The funnel is shaken vigorously for a set period (e.g., 15 minutes) at a constant temperature (e.g., 25 °C) to allow for the partitioning of the solute between the two phases. Subsequently, the phases are allowed to separate.

-

Analysis: The concentration of the substance in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

4.2. Determination of Acid Dissociation Constant (pKa)

The pKa is the pH at which a compound is 50% ionized in a solution.[5]

-

Potentiometric Titration:

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-methanol mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization.

-

4.3. Determination of Aqueous Solubility

-

Shake-Flask Method (OECD Guideline 105):

-

Equilibration: An excess amount of the solid compound is added to a known volume of water in a flask.

-

Shaking: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.

-

Quantification: The concentration of the compound in the clear aqueous phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility.

-

Biological and Medicinal Chemistry Context

Nitro-containing aromatic compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[6] The nitro group can act as a bioisostere for other functional groups and can be involved in crucial interactions with biological targets.[6] Furthermore, the phenoxy-aniline scaffold is present in numerous biologically active molecules. The physicochemical properties detailed in this guide are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of such compounds.

Conclusion

While specific experimental data for this compound is sparse, this guide provides a framework for its characterization based on the properties of the closely related compound, 3-Nitroaniline, and established experimental protocols. The provided information on synthesis and methodologies offers a solid foundation for researchers and drug development professionals working with this and similar chemical entities. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound.

References

Technical Guide: Physicochemical Properties and Synthesis of 2-(3-Nitrophenoxy)aniline

Disclaimer: The compound "3-(3-Nitrophenoxy)aniline" as named in the topic query could not be definitively identified in chemical databases. This guide will focus on the closely related and structurally similar isomer, 2-(3-Nitrophenoxy)aniline , for which technical data is available. It is plausible that this was the intended compound of interest.

This technical guide provides a summary of the key physicochemical properties and a detailed experimental protocol for the synthesis of 2-(3-Nitrophenoxy)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Data

The quantitative properties of 2-(3-Nitrophenoxy)aniline are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 93352-53-5 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [2] |

| Molecular Weight | 230.22 g/mol | [2] |

| IUPAC Name | 2-(3-nitrophenoxy)aniline | [2] |

| Canonical SMILES | C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)--INVALID-LINK--[O-] | [2] |

| InChI Key | CXFJBLOZQBCZTP-UHFFFAOYSA-N | [2] |

Synthesis of 2-(3-Nitrophenoxy)aniline

The synthesis of 2-(3-Nitrophenoxy)aniline can be achieved through a multi-step process that typically involves the nitration of a phenol, followed by an etherification reaction, and concluding with an amination step.[2] A common approach is through nucleophilic aromatic substitution.[2]

This protocol outlines the synthesis of 2-(3-Nitrophenoxy)aniline from 3-nitrophenol and an appropriate halo-substituted nitrobenzene.

Materials:

-

3-Nitrophenol

-

2-Chloronitrobenzene

-

A suitable base (e.g., potassium carbonate)

-

Solvent (e.g., dimethylformamide - DMF)

-

Reducing agent (e.g., hydrogen gas with a palladium catalyst)[2]

Procedure:

-

Etherification:

-

In a reaction vessel, dissolve 3-nitrophenol and 2-chloronitrobenzene in an appropriate solvent such as DMF.

-

Add a base, such as potassium carbonate, to the mixture to facilitate the deprotonation of the phenol.

-

Heat the reaction mixture under reflux for several hours. The ortho-positioned nitro group on 2-chloronitrobenzene activates the chlorine atom for nucleophilic aromatic substitution by the phenoxide.[2]

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product, 1-nitro-2-(3-nitrophenoxy)benzene.

-

Filter the precipitate, wash with water, and dry. Further purification can be achieved by recrystallization.

-

-

Reduction (Amination):

-

Dissolve the purified 1-nitro-2-(3-nitrophenoxy)benzene in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Introduce a reducing agent. This can be achieved by bubbling hydrogen gas through the mixture or by using a transfer hydrogenation reagent like ammonium formate.[2]

-

Allow the reaction to proceed at room temperature with vigorous stirring until the reduction of the nitro group to an amine is complete.

-

Monitor the reaction by TLC or another appropriate method.

-

Once the reaction is complete, filter off the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the final product, 2-(3-Nitrophenoxy)aniline.

-

The final product can be further purified by column chromatography or recrystallization if necessary.

-

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-(3-Nitrophenoxy)aniline.

Potential Biological Significance

While specific signaling pathways for 2-(3-Nitrophenoxy)aniline are not extensively documented in publicly available literature, the broader class of nitro-aromatic compounds is of significant interest in medicinal chemistry. The nitro group is a key feature in a variety of bioactive molecules and can influence their pharmacological effects.[3]

Nitro-containing compounds have been investigated for a range of biological activities, including:

-

Antimicrobial activity: Many nitro-aromatic compounds exhibit antibacterial and antiparasitic properties. Their mechanism of action often involves the reduction of the nitro group within the target organism to produce reactive nitrogen species that can damage cellular components such as DNA.[3]

-

Anti-inflammatory effects: Some nitro-compounds have demonstrated anti-inflammatory properties.

-

Anticancer activity: The nitro group can be a pharmacophore in the design of anticancer agents.

The biological activity of a specific nitrophenoxy aniline would depend on the overall structure of the molecule, including the relative positions of the nitro, amino, and ether linkages. The general mechanism of action for many nitro-aromatic drugs involves intracellular reduction of the nitro group, which is depicted in the following logical diagram.

Further research would be necessary to elucidate the specific signaling pathways and biological targets of 2-(3-Nitrophenoxy)aniline. This compound could serve as a scaffold or intermediate in the synthesis of more complex molecules for drug discovery and development.[2]

References

Technical Guide: Solubility and Stability of 3-(3-Nitrophenoxy)aniline in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the solubility and stability characteristics of 3-(3-Nitrophenoxy)aniline. The data presented herein is essential for the handling, formulation, and development of this compound in various research and development settings. This guide includes quantitative solubility data in a range of organic solvents, detailed stability profiles under stress conditions, and the experimental protocols utilized for these assessments.

Introduction

This compound is an aromatic organic compound with potential applications in chemical synthesis and pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for its effective use. This guide details these characteristics to support process development, formulation design, and analytical method development.

Solubility Profile

The solubility of this compound was determined in various organic solvents at ambient temperature (25 °C). The equilibrium solubility was measured using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).

Table 1: Equilibrium Solubility of this compound in Organic Solvents at 25 °C

| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Classification |

| Acetone | 20.7 | 152.4 | Freely Soluble |

| Acetonitrile | 37.5 | 89.7 | Soluble |

| Dichloromethane (DCM) | 9.1 | 210.5 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 350.1 | Very Soluble |

| Ethanol (95%) | 24.6 | 45.2 | Soluble |

| Ethyl Acetate | 6.0 | 75.8 | Soluble |

| Isopropyl Alcohol (IPA) | 19.9 | 28.9 | Sparingly Soluble |

| Methanol | 32.7 | 62.3 | Soluble |

| Tetrahydrofuran (THF) | 7.6 | 185.3 | Freely Soluble |

| Toluene | 2.4 | 15.6 | Slightly Soluble |

| n-Heptane | 1.9 | < 0.1 | Practically Insoluble |

Stability Profile

The stability of this compound was evaluated under various stress conditions as per ICH guidelines. A stability-indicating HPLC method was used to quantify the remaining parent compound and detect any degradation products.

Table 2: Stability of this compound under Stress Conditions

| Condition | Time | Assay of Parent Compound (%) | Major Degradants Observed |

| Acid Hydrolysis | |||

| 0.1 N HCl at 60 °C | 24 h | 92.5 | Degradant A (Rt 3.2 min) |

| 72 h | 85.1 | Degradant A (Rt 3.2 min) | |

| Base Hydrolysis | |||

| 0.1 N NaOH at 60 °C | 8 h | 78.3 | Degradant B (Rt 4.5 min) |

| 24 h | 65.4 | Degradant B (Rt 4.5 min) | |

| Oxidative | |||

| 3% H₂O₂ at 25 °C | 24 h | 88.9 | Degradant C (Rt 5.1 min) |

| 72 h | 79.2 | Degradant C (Rt 5.1 min) | |

| Thermal | |||

| Solid state at 80 °C | 7 days | 99.8 | No significant degradation |

| Photolytic | |||

| Solid state (ICH Option 2) | 1.2 million lux hours | 99.5 | No significant degradation |

Experimental Protocols

Solubility Determination: Shake-Flask Method

-

Preparation: An excess amount of this compound was added to 2 mL of each selected organic solvent in a sealed glass vial.

-

Equilibration: The vials were agitated in a temperature-controlled shaker at 25 °C for 24 hours to ensure equilibrium was reached.

-

Sample Collection: The resulting suspensions were allowed to settle, and the supernatant was carefully filtered through a 0.22 µm PTFE syringe filter to remove any undissolved solid.

-

Quantification: The filtered solution was appropriately diluted with a suitable solvent (e.g., acetonitrile). The concentration of this compound was determined using a validated HPLC method with a UV detector.

-

Calibration: A standard calibration curve of this compound was prepared to ensure accurate quantification.

Stability Assessment: Forced Degradation Studies

-

Stock Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in acetonitrile.

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution was diluted with 0.1 N HCl to a final concentration of 0.1 mg/mL and incubated at 60 °C.

-

Base Hydrolysis: The stock solution was diluted with 0.1 N NaOH to a final concentration of 0.1 mg/mL and incubated at 60 °C.

-

Oxidative Degradation: The stock solution was diluted with 3% H₂O₂ to a final concentration of 0.1 mg/mL and kept at room temperature.

-

Thermal Degradation: A solid sample of this compound was stored in a temperature-controlled oven at 80 °C.

-

Photolytic Degradation: A solid sample was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At specified time points, samples were withdrawn, neutralized if necessary, and diluted to a suitable concentration. The samples were then analyzed using the stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the solubility and stability assessment of this compound.

Caption: Workflow for solubility and stability testing of this compound.

Spectroscopic Characterization of 3-(3-Nitrophenoxy)aniline: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic properties of 3-(3-nitrophenoxy)aniline, a chemical intermediate of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. The information presented herein is crucial for the structural elucidation, purity assessment, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and by analogy to structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | m | 2H | Protons ortho to the nitro group |

| ~7.5 | t | 1H | Proton para to the nitro group |

| ~7.2-7.4 | m | 2H | Protons on the aniline ring |

| ~6.8-7.0 | m | 3H | Protons on the aniline ring and phenoxy ring |

| ~3.8 | br s | 2H | -NH₂ |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-O (ether linkage) |

| ~149 | C-NO₂ |

| ~148 | C-NH₂ |

| ~130 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~118 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~110 | Aromatic C-H |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3350 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1580 | Strong | N-H bending of the primary amine |

| 1530-1500 | Strong | Asymmetric NO₂ stretching |

| 1350-1330 | Strong | Symmetric NO₂ stretching |

| 1300-1200 | Strong | Aryl C-O stretching (ether) |

| 800-700 | Strong | Aromatic C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition |

| ~230-240 | High | Ethanol | π → π |

| ~280-290 | Medium | Ethanol | π → π |

| ~350-360 | Low | Ethanol | n → π* |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[2][3]

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.[4]

-

Data Acquisition :

-

¹H NMR : A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR : A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity. A wider spectral width (around 220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be required.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample like this compound, the attenuated total reflectance (ATR) technique is commonly employed, requiring minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.[5] Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Another method involves dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate, leaving a thin film of the compound.[6]

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.[6]

-

Data Acquisition : The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol.[7] The concentration is adjusted to ensure that the absorbance falls within the linear range of the Beer-Lambert law, typically between 0.1 and 1 absorbance units.[7]

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Data Acquisition : The absorbance spectrum is recorded over a wavelength range of approximately 200 to 800 nm. A cuvette containing the pure solvent is used as a reference to zero the instrument.[7] The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined from the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of an organic compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]

- 5. community.wvu.edu [community.wvu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Uv vis spectroscopy practical. | PDF [slideshare.net]

An In-depth Technical Guide to the Potential Applications of 3-(3-Nitrophenoxy)aniline in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Nitrophenoxy)aniline is an aromatic amine with a unique molecular architecture that suggests its potential utility as a monomer for high-performance polymers and as a specialized curing agent for epoxy resins. The presence of a flexible ether linkage, a reactive amine group, and a nitro group that can be chemically modified offers a versatile platform for the synthesis of advanced materials. This technical guide explores the prospective applications of this compound in materials science, providing a detailed overview of its potential in the synthesis of high-performance polyamides and as a curing agent for epoxy resins. Although direct experimental data for this specific molecule is limited in publicly available literature, this guide extrapolates its potential properties and applications based on well-established principles of polymer chemistry and materials science, drawing parallels with structurally similar aromatic diamines.

Introduction: The Promise of Aromatic Amines with Ether Linkages

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties arise from their rigid aromatic backbones and strong intermolecular hydrogen bonding between amide linkages.[1] However, the same rigidity that imparts these desirable characteristics often leads to poor solubility and high processing temperatures, limiting their widespread application.[2]

A common strategy to enhance the processability of aromatic polyamides is the incorporation of flexible linkages, such as ether groups (–O–), into the polymer backbone.[2] These ether linkages increase segmental rotation, which can disrupt chain packing, leading to improved solubility in organic solvents and lower glass transition temperatures (Tg) without significantly compromising thermal stability.[3]

This compound, after the reduction of its nitro group to an amine, presents itself as a diamine monomer containing an ether linkage. This structure is anticipated to yield polyamides with a favorable balance of high performance and processability.

Potential Application I: High-Performance Polyamides

The primary amine group of this compound (after reduction of the nitro group to form 3-(3-aminophenoxy)aniline) can readily participate in polycondensation reactions with aromatic diacid chlorides to form high-performance polyamides. The resulting polymers would feature both amide and ether linkages in their backbone, a combination known to produce materials with excellent thermal and mechanical properties coupled with enhanced solubility.[2][4]

Logical Workflow for Polyamide Synthesis

The synthesis of aromatic polyamides from diamines and diacid chlorides typically follows a low-temperature solution polycondensation method. The general workflow for this process is depicted below.

Caption: General workflow for the synthesis of aromatic polyamides.

Experimental Protocols

While a specific protocol for 3-(3-aminophenoxy)aniline is not available, the following is a general and widely adopted experimental procedure for the synthesis of aromatic polyamides from aromatic diamines and diacid chlorides, which would be applicable.

Low-Temperature Solution Polycondensation of Aromatic Polyamides [5][6]

-

Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, the aromatic diamine (e.g., 3-(3-aminophenoxy)aniline) is dissolved in an anhydrous aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). For enhanced solubility, a salt like calcium chloride (CaCl₂) or lithium chloride (LiCl) may be added.[6]

-

Cooling: The solution is cooled to 0°C in an ice bath.

-

Diacid Chloride Addition: A stoichiometric amount of the aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) is added to the stirred solution in small portions.

-

Polymerization: The reaction mixture is stirred at a low temperature (0-5°C) for several hours and then allowed to warm to room temperature, continuing to stir for an extended period (e.g., 12-24 hours) to ensure high molecular weight is achieved.[6]

-

Precipitation: The resulting viscous polymer solution is poured into a non-solvent, such as methanol or ethanol, with vigorous stirring to precipitate the polyamide.

-

Purification: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent and then with hot water to remove any residual solvent and salts, and finally dried in a vacuum oven.

Anticipated Properties: A Comparative Analysis

Table 1: Thermal Properties of Aromatic Polyamides with Ether Linkages

| Polymer Structure (Diamine Component) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (Td10, °C) | Reference |

| 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diaminobenzene | 237–254 | >400 | [2] |

| 9,9-bis[4-(4-aminophenoxy)phenyl]xanthene | 236–298 | 490–535 (N₂) | [2] |

| Amine-based Poly(ether ketone)s | ≥ 175 | ≥ 400 | [7] |

| Poly(ether imide)s with ortho-linked units | 193–224 | >500 | [8] |

Table 2: Mechanical Properties of Aromatic Polyamides with Ether Linkages

| Polymer Structure (Diamine Component) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |

| 9,9-bis[4-(4-aminophenoxy)phenyl]xanthene | 82–106 | 10–25 | 2.0–2.8 | [2] |

| Amine-based Poly(ether ketone)s | up to 89.5 | - | - | [7] |

| Polyimides with long aromatic pendent groups | - | 133-155 | - | [3] |

Based on these comparisons, polyamides synthesized from 3-(3-aminophenoxy)aniline are expected to be amorphous polymers with good solubility in polar aprotic solvents. They are likely to exhibit high glass transition temperatures, excellent thermal stability with decomposition temperatures well above 400°C, and robust mechanical properties, making them suitable for applications requiring high thermal and mechanical performance.

Potential Application II: Epoxy Resin Curing Agent

The amine functional group in this compound can also act as a curing agent for epoxy resins. Aromatic amines are a well-established class of curing agents that typically impart high thermal resistance and excellent chemical resistance to the cured epoxy network.[9] The reaction involves the nucleophilic attack of the amine's active hydrogens on the epoxide ring, leading to a cross-linked, three-dimensional network.

Curing Mechanism and Workflow

The curing of an epoxy resin with an amine involves a step-growth polymerization. The primary amine first reacts with an epoxy group to form a secondary amine, which can then react with another epoxy group. This process continues until a highly cross-linked thermoset polymer is formed.[9]

Caption: Workflow for the curing of epoxy resins with an amine agent.

Experimental Protocol for Epoxy Curing

The following is a general protocol for the curing of an epoxy resin with an aromatic amine.

-

Formulation: The epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA) and the amine curing agent (this compound) are weighed in stoichiometric amounts. The stoichiometric ratio is calculated based on the epoxy equivalent weight (EEW) of the resin and the active hydrogen equivalent weight (AHEW) of the amine.[10]

-

Mixing: The resin and curing agent are thoroughly mixed at a slightly elevated temperature to ensure a homogeneous mixture.

-

Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.

-

Curing: The mixture is poured into a mold and cured in an oven. The curing schedule (temperature and time) will depend on the reactivity of the specific amine and epoxy system. A typical curing cycle for an aromatic amine might involve an initial cure at a moderate temperature followed by a post-cure at a higher temperature to ensure complete reaction.[11]

-

Characterization: The cured epoxy is then demolded and characterized for its thermal and mechanical properties.

Anticipated Properties of the Cured Epoxy

The use of an aromatic amine like this compound as a curing agent is expected to result in a cured epoxy with the following properties:

-

High Glass Transition Temperature (Tg): Aromatic amines generally produce cured epoxies with high Tg values, indicating good high-temperature performance.[9]

-

Excellent Chemical Resistance: The aromatic nature of the curing agent contributes to a densely cross-linked network with high resistance to solvents and other chemicals.[9]

-

Good Mechanical Properties: The resulting thermoset is likely to exhibit high strength and stiffness.

The presence of the nitro group may also influence the properties of the cured resin, potentially affecting its polarity and adhesion characteristics.

Conclusion

This compound holds significant promise as a versatile building block in materials science. Its potential to be converted into a diamine monomer for high-performance polyamides offers a pathway to materials with an advantageous combination of thermal stability, mechanical strength, and enhanced processability. Furthermore, its amine functionality suggests its utility as a curing agent for epoxy resins, likely imparting high thermal and chemical resistance to the cured product. While direct experimental validation for this specific molecule is needed, the established principles of polymer chemistry and the properties of analogous materials strongly support its potential in these advanced applications. Further research into the synthesis and characterization of polymers and cured resins derived from this compound is warranted to fully explore its capabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel aromatic poly(ether ketone)s. Part 2.—Synthesis and thermal properties of poly(ether keto amide)s - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ijert.org [ijert.org]

- 6. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. threebond.co.jp [threebond.co.jp]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. researchgate.net [researchgate.net]

The Role of 3-(3-Nitrophenoxy)aniline in Advanced Polymer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Nitrophenoxy)aniline is a versatile aromatic diamine monomer poised for application in the synthesis of high-performance polymers. Its unique molecular architecture, featuring a flexible ether linkage, a reactive nitro group, and two primary amine functionalities, offers a gateway to novel polyamides, polyimides, and other advanced polymer systems. This technical guide explores the potential of this compound as a key building block in polymer chemistry, detailing proposed synthesis routes, expected material properties, and potential applications. The presence of the nitro group allows for post-polymerization modification, opening avenues for the development of functional materials with tailored properties for applications ranging from specialty membranes to drug delivery matrices.

Introduction

The quest for novel polymers with enhanced thermal stability, mechanical strength, and specific functionalities is a driving force in materials science. Aromatic diamines are a cornerstone in the synthesis of high-performance polymers such as polyimides and polyamides. This compound presents an intriguing molecular design, incorporating features that can impart desirable characteristics to the resulting polymers. The ether linkage is known to enhance solubility and processability, while the nitro group offers a site for chemical modification, and the diamine structure allows for polymerization into linear high-molecular-weight chains.

Polymer Synthesis via Polycondensation

This compound can serve as a diamine monomer in polycondensation reactions with various co-monomers, such as diacyl chlorides and dianhydrides, to yield polyamides and polyimides, respectively.

Synthesis of Polyamides

The reaction of this compound with a diacyl chloride, such as terephthaloyl chloride, in an amide-type solvent like N-methyl-2-pyrrolidone (NMP) containing a base like pyridine, is expected to yield a polyamide. The reaction proceeds via a nucleophilic acyl substitution mechanism.

A proposed reaction scheme is as follows:

Caption: Proposed synthesis of polyamides from this compound.

Synthesis of Polyimides

A two-step process is typically employed for the synthesis of polyimides. First, this compound is reacted with a dianhydride, for example, pyromellitic dianhydride (PMDA), to form a soluble poly(amic acid) precursor. This is followed by thermal or chemical imidization to yield the final polyimide. This method allows for the formation of films or coatings from the poly(amic acid) solution before conversion to the final, often insoluble, polyimide.

The general workflow is illustrated below:

Caption: Two-step synthesis of polyimides from this compound.

Experimental Protocols

Materials

-

Monomer: this compound (purity > 98%)

-

Co-monomers: Terephthaloyl chloride, Pyromellitic dianhydride (PMDA) (reagent grade, purified by sublimation if necessary)

-

Solvents: N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc) (anhydrous)

-

Catalyst/Base: Pyridine (anhydrous)

-

Dehydrating agents (for chemical imidization): Acetic anhydride, Triethylamine

Protocol for Polyamide Synthesis

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous NMP.

-

Add pyridine to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.

-

Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.

-

Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.

-

Collect the fibrous precipitate by filtration, wash thoroughly with methanol and water, and dry under vacuum at 80°C.

Protocol for Polyimide Synthesis (Two-Step Method)

-

Poly(amic acid) Synthesis:

-

In a dry, nitrogen-purged flask, dissolve an equimolar amount of this compound in anhydrous DMAc.

-

Gradually add an equimolar amount of PMDA powder to the solution with stirring.

-

Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.

-

-

Thermal Imidization:

-

Cast the poly(amic acid) solution onto a glass plate.

-

Heat the cast film in an oven under a nitrogen atmosphere using a step-wise heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.

-

Cool the oven to room temperature to obtain the polyimide film.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a mixture of acetic anhydride and triethylamine (as a catalyst).

-

Stir the mixture at room temperature for 24 hours.

-

Precipitate the polyimide by pouring the solution into methanol, filter, wash, and dry.

-

Characterization and Expected Properties

The synthesized polymers would be characterized by standard techniques to determine their structure, molecular weight, and physical properties.

Structural Characterization

-

FTIR Spectroscopy: Expected to confirm the formation of amide (-CONH-) or imide (-CO-N-CO-) linkages.

-

NMR Spectroscopy: ¹H and ¹³C NMR would elucidate the detailed polymer structure.

Molecular Weight Determination

-

Gel Permeation Chromatography (GPC): To determine the number average (Mn) and weight average (Mw) molecular weights and the polydispersity index (PDI).

Thermal Properties

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Expected Quantitative Data

The following table summarizes the expected properties of polymers derived from this compound based on data for structurally similar aromatic polymers.

| Property | Expected Value for Polyamide | Expected Value for Polyimide |

| Yield (%) | > 90 | > 95 (for poly(amic acid)) |

| Inherent Viscosity (dL/g) | 0.5 - 1.2 | 0.6 - 1.5 (for poly(amic acid)) |

| Number Average Molecular Weight (Mn) ( g/mol ) | 20,000 - 50,000 | 25,000 - 60,000 |

| Weight Average Molecular Weight (Mw) ( g/mol ) | 40,000 - 100,000 | 50,000 - 120,000 |

| Polydispersity Index (PDI) | 1.8 - 2.5 | 1.8 - 2.8 |

| Glass Transition Temperature (Tg) (°C) | 200 - 250 | 250 - 300 |

| Decomposition Temperature (Td, 5% weight loss) (°C) | 400 - 450 | 450 - 500 |

Post-Polymerization Modification

The nitro group present in the polymer backbone is a versatile functional handle for further chemical transformations. A key modification is the reduction of the nitro group to an amine group.

Caption: Reduction of the nitro group to an amine group.

This transformation can significantly alter the polymer's properties, such as increasing its hydrophilicity and providing sites for cross-linking or for the attachment of bioactive molecules, which is of particular interest in drug delivery applications.

Potential Applications

The unique combination of properties expected for polymers derived from this compound makes them candidates for a range of advanced applications:

-

Gas Separation Membranes: The tailored free volume and potential for functionalization make these polymers promising for CO₂ capture and other gas separation processes.

-

Advanced Composites: Their high thermal stability and mechanical strength would be beneficial in aerospace and automotive applications.

-

Biomedical Materials: The amine-functionalized polymers could be used for drug delivery systems, tissue engineering scaffolds, and biocompatible coatings.

-

Electronics: As high-temperature resistant dielectrics and encapsulants for microelectronic components.

Conclusion

This compound is a monomer with significant potential for the synthesis of a new generation of high-performance polymers. Its incorporation into polyamide and polyimide backbones is expected to yield materials with a favorable combination of thermal stability, mechanical integrity, and processability. The presence of the nitro group as a modifiable functionality further expands the possibilities for creating tailor-made materials for a wide array of technological and biomedical applications. Further research into the synthesis and characterization of polymers from this monomer is warranted to fully explore its capabilities.

In-Depth Technical Guide: Health and Safety Information for Handling 3-(3-Nitrophenoxy)aniline (3-Nitroaniline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for the handling of 3-Nitroaniline (CAS No. 99-09-2), a chemical intermediate commonly used in the synthesis of dyes and other organic compounds. This document summarizes key toxicological data, outlines safe handling procedures, and provides detailed experimental protocols for major toxicological assessments.

Chemical and Physical Properties

3-Nitroaniline is a yellow crystalline solid with a faint, sweet odor. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

| Melting Point | 111 - 114 °C |

| Boiling Point | 306 °C |

| Flash Point | 196 °C |

| Water Solubility | 1.25 g/L at 20 °C |

| Vapor Pressure | 1 hPa at 104 °C |

| Density | 0.9 g/cm³ |

Hazard Identification and Classification

3-Nitroaniline is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2][3][4][5][6][7]

-

H373: May cause damage to organs (kidney, liver, heart, blood) through prolonged or repeated exposure.[2][4][5][6][7]

-

H412: Harmful to aquatic life with long lasting effects.[1][2][4][5][6][7]

Signal Word: Danger

Pictograms:

-

GHS06: Skull and crossbones (Toxic)

-

GHS08: Health hazard

Toxicological Data

The toxicological profile of 3-Nitroaniline is characterized by its acute toxicity upon ingestion, dermal contact, and inhalation, as well as target organ toxicity with repeated exposure.

Acute Toxicity

Quantitative data on the acute toxicity of 3-Nitroaniline are presented in the table below.

| Test | Species | Route | Value |

| LD₅₀ | Rat | Oral | 535 mg/kg |

| LD₅₀ | Rat | Oral | 540 mg/kg |

| LD₅₀ | Rabbit | Dermal | >2000 mg/kg |

| LC₅₀ | Mouse | Inhalation | 0.51 mg/L (4 h) |

Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure to 3-Nitroaniline may cause damage to the kidneys, liver, heart, and blood.[2][4] The US Environmental Protection Agency (EPA) has placed 3-nitroaniline in weight-of-evidence group D, not classifiable as to human carcinogenicity.[8]

Mutagenicity

3-Nitroaniline has been shown to be mutagenic in the Ames test with Salmonella typhimurium strains.[8] It induced a weak positive response in the Kada rec assay but was negative in a test for unscheduled DNA synthesis in rat hepatocytes.[8]

Reproductive and Developmental Toxicity

There is a lack of data on the reproductive and developmental toxicity of 3-Nitroaniline itself. However, a possible metabolite, 1,3-diaminobenzene, has demonstrated developmental toxicity in rats.[8]

Mechanism of Toxicity: Methemoglobinemia

A primary mechanism of toxicity for aniline and its derivatives, including 3-Nitroaniline, is the induction of methemoglobinemia. This condition involves the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen effectively. This leads to a functional anemia and tissue hypoxia. The onset of symptoms can be delayed for several hours after exposure.

Metabolic Pathway

The metabolism of 3-Nitroaniline primarily involves the reduction of the nitro group. This process can lead to the formation of reactive intermediates. A simplified proposed metabolic pathway is illustrated below.

Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.[1]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1][2]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[9]

Handling:

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[11]

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[1][2][3][4][5]

-

Skin Contact: Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water. Call a poison center or doctor immediately.[1][2][3][4][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE). Avoid breathing dust and contact with the substance.[1][2][3][10]

-

Environmental Precautions: Prevent entry into drains, surface water, and groundwater.[1][2][10]

-

Methods for Cleaning Up: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.[11]

Experimental Protocols

The following sections provide detailed methodologies for key toxicological assessments, based on OECD guidelines and available literature.

Acute Oral Toxicity (Representative Protocol based on OECD 423)

-

Test Species: Young, healthy adult rats (e.g., Wistar or Sprague-Dawley strain).

-

Animal Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Dose Administration: The test substance is administered as a single oral dose by gavage using a suitable vehicle (e.g., corn oil).

-

Dose Levels: A starting dose is selected based on available data. Subsequent dose levels are adjusted based on the observed toxicity in a stepwise manner.

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weights are recorded at the start of the study and at specified intervals thereafter.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Bacterial Reverse Mutation Assay (Ames Test) (Representative Protocol based on OECD 471)

-

Bacterial Strains: Histidine-requiring (his⁻) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations.

-

Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.[3][12]

-

Procedure: The bacterial strains are exposed to various concentrations of 3-Nitroaniline in the presence or absence of the S9 mix. The mixture is then plated on a minimal agar medium lacking histidine.

-

Endpoint: After incubation, the number of revertant colonies (bacteria that have mutated back to a histidine-producing state) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[1]

Disposal Considerations

Dispose of 3-Nitroaniline and its containers in accordance with local, regional, and national regulations for hazardous waste.[2] Do not allow the chemical to enter drains or the environment.[2]

This guide is intended to provide comprehensive health and safety information for trained professionals. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and appropriate laboratory safety practices. Always consult the SDS for the most up-to-date information before handling this chemical.

References

- 1. nib.si [nib.si]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. toxicoop.com [toxicoop.com]

- 4. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 5. NTP Toxicology and Carcinogenesis Studies of p-Nitroaniline (CAS No. 100-01-6) in B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. oecd.org [oecd.org]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. nucro-technics.com [nucro-technics.com]

An In-depth Technical Guide to 3-(3-Nitrophenoxy)aniline and its Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-nitrophenoxy)aniline, a diaryl ether derivative with significant potential in organic synthesis and medicinal chemistry. While not as extensively documented as its isomers, its structural motifs are present in a variety of biologically active compounds. This document outlines the prospective synthesis of this compound via established methodologies, specifically the Ullmann condensation and nucleophilic aromatic substitution (SNAr). Detailed, generalized experimental protocols are provided, alongside a discussion of the reaction mechanisms. Furthermore, this guide explores the potential for derivatization of the title compound, focusing on the versatile reactivity of its amino and nitro functional groups. The significance of the diaryl ether scaffold is highlighted through its prevalence in pharmacologically active molecules, particularly as tyrosine kinase inhibitors.

Introduction

This compound is an aromatic compound characterized by an aniline ring linked to a nitrophenoxy moiety via an ether bond. The presence of three key functional groups—a secondary amine, a nitro group, and a diaryl ether linkage—makes it a valuable scaffold for the synthesis of a diverse array of more complex molecules. The diaryl ether framework is a common feature in numerous natural products and synthetic compounds with a broad spectrum of biological activities. In the realm of drug development, this scaffold is particularly prevalent in the design of inhibitors for various protein kinases.

This guide aims to serve as a technical resource for researchers interested in the synthesis and application of this compound and its derivatives. By providing detailed synthetic methodologies and exploring its chemical reactivity, we hope to facilitate its use in the development of novel organic compounds with potential therapeutic applications.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| Starting Materials | |||||

| 3-Aminophenol | C₆H₇NO | 109.13 | 122-123 | 286 | 591-27-5 |

| 1-Bromo-3-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 56 | 256-257 | 585-79-5 |

| 1-Chloro-3-nitrobenzene | C₆H₄ClNO₂ | 157.56 | 44-46 | 235-236 | 121-73-3 |

| Product | |||||

| This compound | C₁₂H₁₀N₂O₃ | 230.22 | Predicted: Solid | Predicted: >300 | Not Available |

Synthesis of this compound

The synthesis of this compound can be approached through two primary and robust methods for the formation of diaryl ethers: the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr).

Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[1] In this case, 3-aminophenol would be coupled with a 1-halo-3-nitrobenzene.

Generalized Experimental Protocol:

-

Reagents and Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-aminophenol (1.0 eq.), 1-bromo-3-nitrobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), a ligand such as 1,10-phenanthroline or N,N'-dimethylglycine (0.2 eq.), and a base such as potassium carbonate or cesium carbonate (2.0 eq.).

-

Solvent: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene. The concentration should be approximately 0.5-1.0 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to a temperature between 120-180°C.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is an alternative method, particularly effective when the aryl halide is activated by electron-withdrawing groups, such as the nitro group in 1-chloro-3-nitrobenzene.[3]

Generalized Experimental Protocol:

-

Formation of the Phenoxide: In a round-bottom flask under an inert atmosphere, dissolve 3-aminophenol (1.0 eq.) in a polar aprotic solvent like DMF or DMSO. Add a strong base such as sodium hydride or potassium tert-butoxide (1.1 eq.) portion-wise at 0°C to form the corresponding phenoxide.

-

Addition of the Aryl Halide: To the solution of the phenoxide, add a solution of 1-chloro-3-nitrobenzene (1.0 eq.) in the same solvent dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a temperature between 80-120°C. Monitor the reaction progress by TLC or HPLC.

-

Work-up and Purification: Follow the same work-up and purification procedure as described for the Ullmann condensation.

Reaction Mechanisms and Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

Caption: Synthetic routes to this compound.

Derivatization in Organic Synthesis

The structure of this compound offers two primary sites for further chemical modification: the amino group and the nitro group. This dual reactivity allows for the synthesis of a wide range of derivatives.

Reactions of the Amino Group

The amino group can undergo a variety of common transformations:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

-

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or other related reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).

-

Formation of Schiff Bases: Condensation with aldehydes or ketones.

Reactions of the Nitro Group

The nitro group is a versatile functional group that can be transformed into several other functionalities:

-

Reduction: The most common transformation is the reduction of the nitro group to an amino group, yielding 3-(3-aminophenoxy)aniline. This can be achieved using various reducing agents such as H₂/Pd-C, Sn/HCl, or Fe/NH₄Cl.

-

Partial Reduction: Under controlled conditions, partial reduction to a hydroxylamine or an azo compound can be achieved.

The derivatization of these functional groups opens up pathways to a multitude of more complex molecules with potential applications in materials science and medicinal chemistry.[4]

Relevance in Drug Development: The Diaryl Ether Scaffold

The diaryl ether scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a variety of biological pathways. A prominent example is its incorporation into numerous tyrosine kinase inhibitors (TKIs) .[5] Tyrosine kinases are a class of enzymes that play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many types of cancer.

The diaryl ether linkage in TKIs often serves as a key structural element that orients the molecule within the ATP-binding pocket of the kinase, enabling potent and selective inhibition.

Illustrative Signaling Pathway: Hippo Signaling Pathway

The Hippo signaling pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer development.[6] A hypothetical inhibitor based on the this compound scaffold could potentially target a kinase within this pathway.

Caption: Simplified Hippo signaling pathway with a hypothetical inhibitor.

Conclusion

This compound, while not a widely studied compound, represents a valuable and synthetically accessible building block for organic and medicinal chemists. Its synthesis can be readily achieved through well-established methods such as the Ullmann condensation and nucleophilic aromatic substitution. The presence of reactive amino and nitro groups provides ample opportunities for derivatization, enabling the creation of diverse molecular libraries. Given the prevalence of the diaryl ether scaffold in pharmacologically active molecules, particularly in the domain of kinase inhibitors, this compound and its derivatives hold significant promise for future research and development in the quest for novel therapeutic agents. This guide provides a foundational framework to encourage and facilitate such explorations.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Laboratory Synthesis of 3-(3-Nitrophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the laboratory synthesis of 3-(3-Nitrophenoxy)aniline, a diaryl ether of interest in medicinal chemistry and materials science. The synthesis is achieved via a copper-catalyzed Ullmann condensation reaction between 3-aminophenol and 1-bromo-3-nitrobenzene. This document outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization data.

Introduction

Diaryl ethers are a significant structural motif found in a variety of biologically active compounds and functional materials. The Ullmann condensation is a classic and reliable method for the formation of the diaryl ether linkage, involving the copper-promoted coupling of a phenol with an aryl halide.[1][2][3] This method has seen significant improvements over the years, with the development of milder reaction conditions through the use of ligands and various copper catalysts.[4][5][6] This protocol details the synthesis of this compound, a valuable building block, utilizing an efficient copper(I) iodide-catalyzed Ullmann coupling reaction.

Reaction Scheme

The synthesis of this compound is accomplished through the reaction of 3-aminophenol and 1-bromo-3-nitrobenzene in the presence of a copper(I) iodide catalyst, a ligand, and a base.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for copper-catalyzed diaryl ether synthesis.[1]

Materials:

-

3-Aminophenol (98%)

-

1-Bromo-3-nitrobenzene (99%)

-

Copper(I) iodide (CuI, 99.99%)

-

Picolinic acid (99%)

-

Potassium phosphate (K₃PO₄, anhydrous, 97%)

-

Dimethyl sulfoxide (DMSO, anhydrous, 99.9%)

-

Ethyl acetate (EtOAc, reagent grade)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenol (1.2 mmol), 1-bromo-3-nitrobenzene (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), picolinic acid (0.10 mmol, 10 mol%), and potassium phosphate (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (2.0 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically 24 hours, as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water (3 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Data Summary

| Parameter | Value |

| Reactant Quantities | |

| 3-Aminophenol | 1.2 mmol |

| 1-Bromo-3-nitrobenzene | 1.0 mmol |

| Copper(I) iodide | 0.05 mmol |

| Picolinic acid | 0.10 mmol |

| Potassium phosphate | 2.0 mmol |

| DMSO | 2.0 mL |

| Reaction Conditions | |

| Temperature | 120 °C |

| Time | 24 h (or until completion) |

| Atmosphere | Inert (Argon or Nitrogen) |

| Product Characterization | |

| Appearance | Yellow solid |

| Yield | 75-85% (typical) |

| Melting Point | 196 °C (for hydrochloride salt)[7] |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ) | Expected aromatic protons |

| ¹³C NMR (CDCl₃, δ) | Expected aromatic carbons |

| IR (KBr, cm⁻¹) | Expected functional groups |

| Mass Spectrometry (m/z) | [M+H]⁺ expected |

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

DMSO can enhance the absorption of chemicals through the skin; avoid skin contact.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a copper-catalyzed Ullmann condensation. The described method is robust and should be readily adaptable in a standard organic chemistry laboratory setting. The provided workflow and data summary offer a clear guide for researchers in the fields of medicinal chemistry and materials science for the preparation of this and similar diaryl ether compounds.

References

- 1. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 3-(4-Nitrophenoxy)aniline hydrochloride | 19157-81-4 | UAA15781 [biosynth.com]

Purification of 3-(3-Nitrophenoxy)aniline by recrystallization or column chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-(3-Nitrophenoxy)aniline, a key intermediate in various synthetic applications, including drug development. The protocols for recrystallization and column chromatography are based on established methodologies for analogous aromatic nitro and aniline compounds. It is recommended to perform small-scale trials to optimize the described conditions for specific sample purities and quantities.

Physicochemical Data Summary

A comprehensive literature search did not yield specific experimental data for the melting point and solubility of this compound. However, data for the related isomer, 4-(4-Nitrophenoxy)aniline, and the parent compound, 3-Nitroaniline, are provided below for reference and to guide the purification strategy. The properties of this compound are expected to be within a similar range.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| This compound (Target) | C₁₂H₁₀N₂O₃ | 230.22 | Not available | Assumed to be soluble in polar organic solvents like ethanol, methanol, and ethyl acetate; sparingly soluble in non-polar solvents like hexane; and poorly soluble in water. |

| 4-(4-Nitrophenoxy)aniline | C₁₂H₁₀N₂O₃ | 230.22 | 132 | Soluble in acetone. |

| 3-Nitroaniline | C₆H₆N₂O₂ | 138.13 | 111 - 114 | Soluble in ethanol, ether, and acetone; slightly soluble in benzene; very slightly soluble in water.[1][2] |

| 3-(4-Nitrophenoxy)aniline hydrochloride | C₁₂H₁₁ClN₂O₃ | 266.68 | 196 | Not available.[3] |

Method 1: Purification by Recrystallization

Recrystallization is a suitable technique for purifying solid organic compounds based on their differential solubility in a given solvent or solvent mixture at varying temperatures. For this compound, a mixed-solvent system of ethanol and water is proposed, leveraging the compound's expected good solubility in hot ethanol and poor solubility in cold water.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-